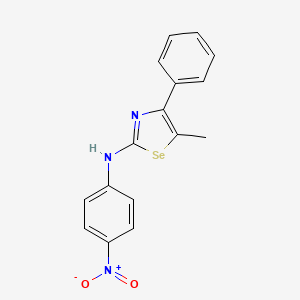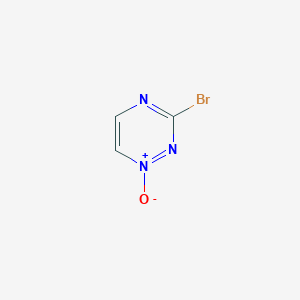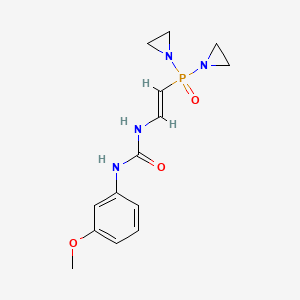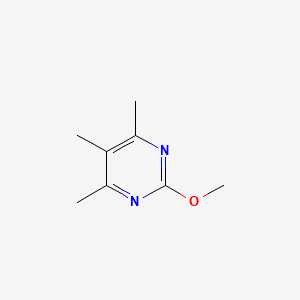![molecular formula C17H18N4O3 B14492472 1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one CAS No. 63332-20-7](/img/structure/B14492472.png)
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely known for their vivid colors, making them useful as dyes and pigments. This particular compound is notable for its conjugated system, which includes both electron-donating and electron-withdrawing groups, contributing to its unique chemical properties and applications.
准备方法
The synthesis of 1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one typically involves a multi-step process:
Diazotization Reaction: The process begins with the diazotization of 4-(dimethylamino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitroacetophenone under basic conditions to form the azo compound. The reaction is typically carried out in an alkaline medium, such as sodium hydroxide or potassium hydroxide, to facilitate the coupling process.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form the corresponding amine. Common reducing agents include sodium dithionite, zinc dust in acetic acid, or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the azo group. Reagents such as halogens, sulfonic acids, and nitro groups can be introduced under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields the corresponding amine, while oxidation of the dimethylamino group results in N-oxides.
科学研究应用
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a model system for studying azo dye chemistry, including the mechanisms of azo coupling reactions and the photophysical properties of azo compounds.
Biology: It is employed in biological studies to investigate the effects of azo compounds on biological systems, including their potential as antineoplastic, antioxidant, and anti-inflammatory agents.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as antiviral and antitumor activities.
Industry: In the textile and cosmetic industries, the compound is used as a dye due to its bright and stable coloration properties.
作用机制
The mechanism of action of 1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo intramolecular charge transfer upon light excitation, leading to various photophysical effects. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and electrostatic interactions, influencing cellular processes and pathways.
相似化合物的比较
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one can be compared with other similar azo compounds, such as:
Methyl Orange: A well-known azo dye used as a pH indicator. It has a similar azo group but different substituents on the aromatic rings.
Disperse Orange 3: Another azo dye used in the textile industry. It shares the azo group but has different electron-donating and electron-withdrawing groups.
Sudan I: An azo dye used in coloring oils and waxes. It has a similar structure but different substituents, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct photophysical and chemical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
63332-20-7 |
|---|---|
分子式 |
C17H18N4O3 |
分子量 |
326.35 g/mol |
IUPAC 名称 |
1-[2-[[4-(dimethylamino)phenyl]diazenyl]-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C17H18N4O3/c1-12(22)10-13-4-7-16(21(23)24)11-17(13)19-18-14-5-8-15(9-6-14)20(2)3/h4-9,11H,10H2,1-3H3 |
InChI 键 |
SYLHLHTZKILYDE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


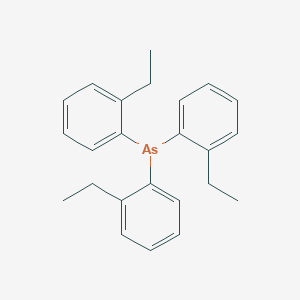
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
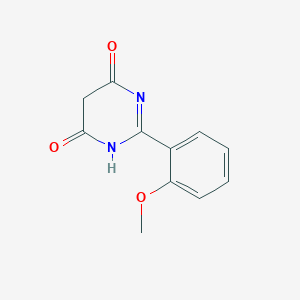
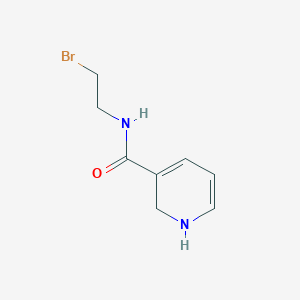


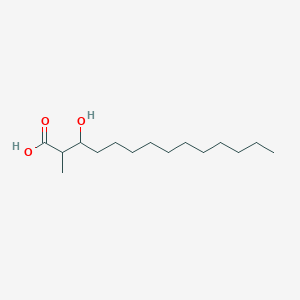
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
